![molecular formula C30H50N4O4 B14337579 Hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;propane-1,2-diamine CAS No. 101227-29-6](/img/structure/B14337579.png)
Hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;propane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Hexanediamine, polymer with 2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis[oxirane] and 1,2-propanediamine is a complex polymer known for its unique chemical structure and properties. This compound is formed by the polymerization of 1,6-hexanediamine, 2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis[oxirane], and 1,2-propanediamine. It is widely used in various industrial applications due to its excellent mechanical and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-hexanediamine, polymer with 2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis[oxirane] and 1,2-propanediamine involves a series of polymerization reactions. The primary components, 1,6-hexanediamine and 1,2-propanediamine, are reacted with 2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis[oxirane] under controlled conditions. The reaction typically occurs in the presence of a catalyst and at elevated temperatures to facilitate the polymerization process .
Industrial Production Methods
In industrial settings, the production of this polymer is carried out in large reactors where the reactants are mixed and heated to the desired temperature. The process is carefully monitored to ensure the correct molecular weight and polymer structure are achieved. The resulting polymer is then purified and processed into various forms for different applications .
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Hexanediamine, polymer with 2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis[oxirane] and 1,2-propanediamine undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the polymer’s properties by altering its chemical structure.
Substitution: The polymer can undergo substitution reactions where certain functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce various oxidized derivatives of the polymer, while substitution reactions can introduce new functional groups into the polymer chain .
Applications De Recherche Scientifique
1,6-Hexanediamine, polymer with 2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis[oxirane] and 1,2-propanediamine has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex polymers and materials.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and tissue engineering.
Medicine: Explored for its biocompatibility and potential use in medical devices and implants.
Mécanisme D'action
The mechanism by which 1,6-hexanediamine, polymer with 2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis[oxirane] and 1,2-propanediamine exerts its effects involves its interaction with various molecular targets and pathways. The polymer’s structure allows it to form strong bonds with other molecules, enhancing its mechanical strength and chemical resistance. The specific pathways involved depend on the application and the environment in which the polymer is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexamethylenediamine: A similar diamine used in the production of polymers.
Phenol, 4,4’- (1-methylethylidene)bis-, polymer with (chloromethyl)oxirane: Another polymer with similar structural components.
1,3-Benzenedimethanamine, polymer with 2,2’-((1-methylethylidene)bis(4,1-phenyleneoxymethylene))bis(oxirane) and 2,2,4-trimethyl-1,6-hexanediamine: A related polymer with different diamine components.
Uniqueness
1,6-Hexanediamine, polymer with 2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis[oxirane] and 1,2-propanediamine is unique due to its specific combination of monomers, which imparts distinct mechanical and chemical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Propriétés
Numéro CAS |
101227-29-6 |
|---|---|
Formule moléculaire |
C30H50N4O4 |
Poids moléculaire |
530.7 g/mol |
Nom IUPAC |
hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;propane-1,2-diamine |
InChI |
InChI=1S/C21H24O4.C6H16N2.C3H10N2/c1-21(2,15-3-7-17(8-4-15)22-11-19-13-24-19)16-5-9-18(10-6-16)23-12-20-14-25-20;7-5-3-1-2-4-6-8;1-3(5)2-4/h3-10,19-20H,11-14H2,1-2H3;1-8H2;3H,2,4-5H2,1H3 |
Clé InChI |
CGEFRFLJTXOHLO-UHFFFAOYSA-N |
SMILES canonique |
CC(CN)N.CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC4CO4.C(CCCN)CCN |
Numéros CAS associés |
101227-29-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



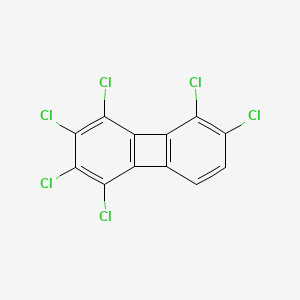
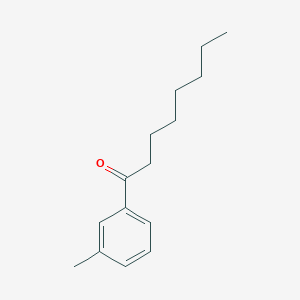
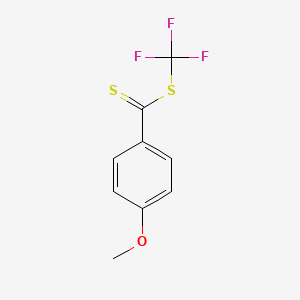

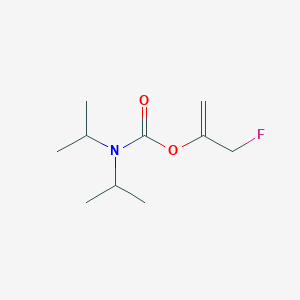
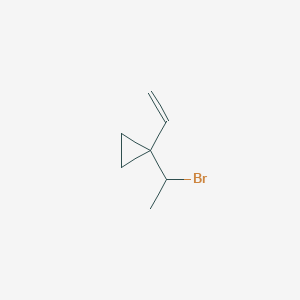
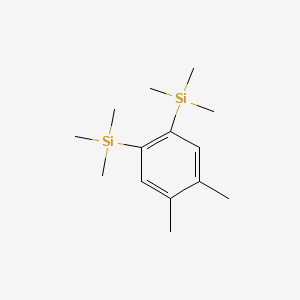
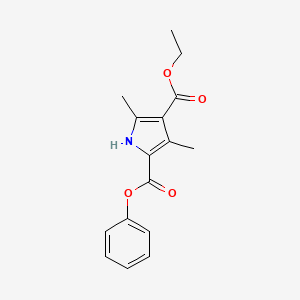
![3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(N,N-dimethylprop-2-yn-1-amine)](/img/structure/B14337554.png)




